molecular formula C18H15BrO4 B14197776 6-Bromo-4-(5-methylfuran-2-yl)-3-(3-oxobutyl)-1H-2-benzopyran-1-one CAS No. 917571-25-6

6-Bromo-4-(5-methylfuran-2-yl)-3-(3-oxobutyl)-1H-2-benzopyran-1-one

Cat. No.: B14197776
CAS No.: 917571-25-6
M. Wt: 375.2 g/mol
InChI Key: VEZASLHNTORBHO-UHFFFAOYSA-N
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Description

6-bromo-4-(5-methylfuran-2-yl)-3-(3-oxobutyl)-1H-isochromen-1-one is an organic compound that belongs to the class of isochromen-1-one derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine, furan, and isochromenone moieties in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-(5-methylfuran-2-yl)-3-(3-oxobutyl)-1H-isochromen-1-one can be achieved through multi-step organic synthesis. A typical synthetic route may involve:

    Bromination: Introduction of the bromine atom into the isochromenone ring.

    Furan Ring Formation: Synthesis of the furan ring with a methyl substituent.

    Coupling Reaction: Coupling of the furan ring with the isochromenone derivative.

    Ketone Introduction: Introduction of the 3-oxobutyl group through a suitable reaction such as Friedel-Crafts acylation.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimizing the reaction conditions to achieve high yields and purity. This may include:

  • Use of catalysts to enhance reaction rates.
  • Optimization of temperature and pressure conditions.
  • Purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-bromo-4-(5-methylfuran-2-yl)-3-(3-oxobutyl)-1H-isochromen-1-one can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the ketone group to an alcohol.

    Substitution: Nucleophilic or electrophilic substitution reactions at the bromine or furan moieties.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Use of nucleophiles or electrophiles under appropriate conditions (e.g., base or acid catalysis).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-bromo-4-(5-methylfuran-2-yl)-3-(3-oxobutyl)-1H-isochromen-1-one would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: Inhibition or activation of enzymatic activity.

    Interaction with Receptors: Modulation of receptor activity.

    Pathway Modulation: Influence on cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(5-methylfuran-2-yl)-3-(3-oxobutyl)-1H-isochromen-1-one: Lacks the bromine atom.

    6-bromo-4-(furan-2-yl)-3-(3-oxobutyl)-1H-isochromen-1-one: Lacks the methyl group on the furan ring.

    6-bromo-4-(5-methylfuran-2-yl)-3-(butyl)-1H-isochromen-1-one: Lacks the ketone group.

Uniqueness

The presence of the bromine atom, methyl-substituted furan ring, and 3-oxobutyl group in 6-bromo-4-(5-methylfuran-2-yl)-3-(3-oxobutyl)-1H-isochromen-1-one makes it unique compared to similar compounds. These structural features may contribute to its distinct chemical reactivity and biological activity.

Properties

CAS No.

917571-25-6

Molecular Formula

C18H15BrO4

Molecular Weight

375.2 g/mol

IUPAC Name

6-bromo-4-(5-methylfuran-2-yl)-3-(3-oxobutyl)isochromen-1-one

InChI

InChI=1S/C18H15BrO4/c1-10(20)3-7-16-17(15-8-4-11(2)22-15)14-9-12(19)5-6-13(14)18(21)23-16/h4-6,8-9H,3,7H2,1-2H3

InChI Key

VEZASLHNTORBHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=C(OC(=O)C3=C2C=C(C=C3)Br)CCC(=O)C

Origin of Product

United States

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